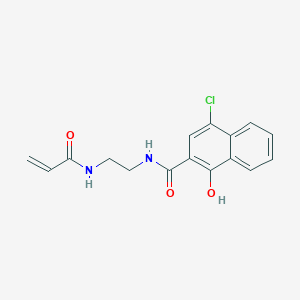
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide is a synthetic organic compound that belongs to the class of acrylamide derivatives It is characterized by the presence of an acrylamide group, a chloro substituent, and a naphthamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide typically involves the reaction of 4-chloro-1-hydroxy-2-naphthoic acid with 2-aminoethyl acrylamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acrylamide group can be reduced to form an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-chloro-1-oxo-2-naphthamide.
Reduction: Formation of N-(2-aminoethyl)-4-chloro-1-hydroxy-2-naphthamide.
Substitution: Formation of N-(2-acrylamidoethyl)-4-substituted-1-hydroxy-2-naphthamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide has several scientific research applications:
Polymer Science: Used as a monomer in the synthesis of polymers with specific properties such as hydrogels and copolymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in cancer research.
Materials Science: Utilized in the development of advanced materials with unique properties such as conductivity and biocompatibility.
Wirkmechanismus
The mechanism of action of N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The chloro substituent may enhance the compound’s binding affinity to certain targets, while the naphthamide moiety can contribute to its overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-acrylamidoethyl)acrylamide: Another acrylamide derivative with similar polymerization properties.
4-Methacryloyloxyethyl trimellitate anhydride: Used in similar applications in polymer science and materials science.
Uniqueness
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide is unique due to the presence of the chloro substituent and the naphthamide moiety, which confer specific chemical and physical properties
Eigenschaften
CAS-Nummer |
53810-94-9 |
|---|---|
Molekularformel |
C16H15ClN2O3 |
Molekulargewicht |
318.75 g/mol |
IUPAC-Name |
4-chloro-1-hydroxy-N-[2-(prop-2-enoylamino)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-14(20)18-7-8-19-16(22)12-9-13(17)10-5-3-4-6-11(10)15(12)21/h2-6,9,21H,1,7-8H2,(H,18,20)(H,19,22) |
InChI-Schlüssel |
UKXRCZRKUIEYHC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
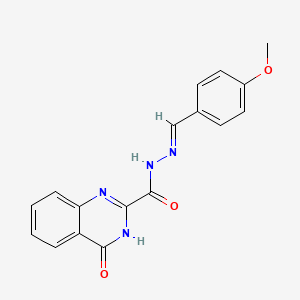
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)

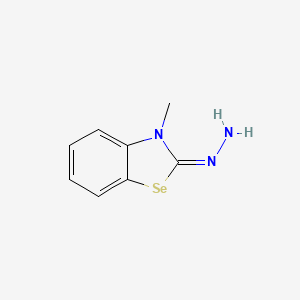
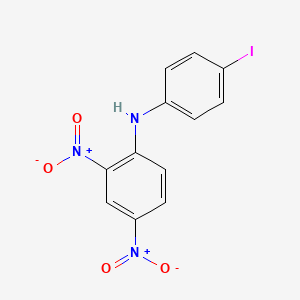

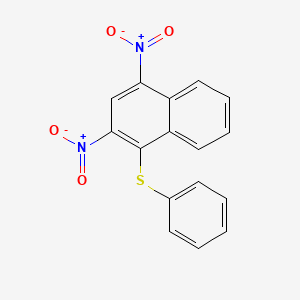


![2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11952061.png)

